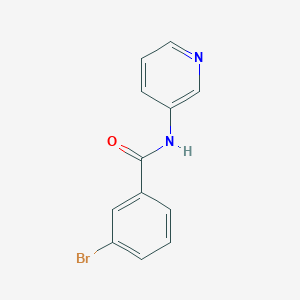

3-bromo-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXUQVCTKPMFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N Pyridin 3 Yl Benzamide and Its Derivatives

Advanced Coupling Reactions in Analog Synthesis

Copper-Mediated Synthetic Routes

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and Goldberg reaction, represent a classical and effective strategy for the formation of the crucial C-N amide bond in N-aryl benzamides. google.com These methods are often preferred for their utility in coupling aryl halides with amines.

The synthesis of N-aryl amides via copper catalysis typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, a ligand, and a base. For the synthesis of a compound like 3-bromo-N-(pyridin-3-yl)benzamide, this would involve coupling 3-bromobenzoic acid (or its activated form, like 3-bromobenzoyl chloride) with 3-aminopyridine (B143674).

A typical copper-catalyzed system for this type of transformation employs a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), along with a chelating ligand. Ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine are crucial as they stabilize the copper catalyst and prevent the formation of less reactive species, thus enhancing catalytic activity. nih.govnih.gov The reaction mechanism is believed to proceed through the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl bromide to the copper center, and subsequent reductive elimination to yield the N-aryl amide product and regenerate the active copper(I) catalyst. google.comnih.gov The oxidative addition of the aryl halide is often the rate-determining step, and the presence of the electron-withdrawing bromine atom on the benzoyl ring can facilitate this process. nih.gov

Alternative copper-mediated approaches have also been developed. One such method is the mechanochemical synthesis, which utilizes ball milling to facilitate the reaction, often in the absence of a solvent. For example, a C-N cross-coupling between O-pivaloyl hydroxamic acids and aryl iodides can be achieved using a stoichiometric amount of a copper mediator, yielding N-aryl amides rapidly and in high yields. nih.gov While aryl iodides are more reactive, this method has been shown to work with aryl bromides, albeit with lower efficiency. nih.gov Another innovative, greener approach involves the copper-mediated oxidative amidation of an aldehyde with an amine. For instance, the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide has been accomplished by reacting 4-bromobenzaldehyde (B125591) with 2-aminopyridine (B139424) using a catalytic system of copper(II) triflate (Cu(OTf)₂) and iodine in an aqueous micellar medium, achieving high yields.

Table 1: Key Components in Copper-Mediated Synthesis of N-Aryl Benzamides

| Component | Role | Example(s) | Citation(s) |

|---|---|---|---|

| Copper Source | Catalyst | Copper(I) iodide (CuI), Copper(II) acetate (B1210297) (Cu(OAc)₂), Copper(I) thiophene-2-carboxylate | nih.govresearchgate.netnih.gov |

| Aryl Substrate | Electrophile | 3-Bromobenzoyl chloride, 3-Bromobenzaldehyde, Aryl iodides | nih.govnih.gov |

| Amine Substrate | Nucleophile | 3-Aminopyridine | nih.gov |

| Ligand | Catalyst Stabilization | 1,10-Phenanthroline, N,N'-dimethylethylenediamine | nih.govnih.gov |

| Base | Amine Deprotonation | Potassium tert-butoxide (t-BuOK), Cesium carbonate (Cs₂CO₃) | nih.govresearchgate.net |

| Solvent | Reaction Medium | Toluene, Dioxane, N-Methylpyrrolidone (NMP) | google.com |

Synthesis of Related Acyclic Imide Derivatives

Acyclic imides, which possess the R-CO-N(R')-CO-R'' functional group, are structurally related to amides and can be synthesized from similar precursors. The synthesis of acyclic imide derivatives related to this compound, such as 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-3-yl)benzamide, can be achieved through condensation reactions.

These syntheses typically start from an aminopyridine and an acyl chloride. nih.govdcu.ie When reacting a substance like 3-aminopyridine with 3-bromobenzoyl chloride, a mixture of the single-acylated product (the benzamide) and the double-acylated product (the acyclic imide) can be formed. nih.govdcu.ie The relative yields of the amide versus the imide are dependent on the specific reactants, stoichiometry, and reaction conditions. dcu.ie

To favor the formation of the acyclic imide, the reaction can be performed in two distinct steps. First, the corresponding benzamide (B126), this compound, is synthesized. Subsequently, this benzamide is reacted with a second equivalent of the acyl chloride (e.g., 3-bromobenzoyl chloride) under appropriate conditions to form the target acyclic imide. nih.govdcu.ie The presence of an ortho-nitrogen in the heteroaromatic ring of the benzamide has been noted as an important feature for obtaining the imide derivative in good yields. nih.gov

Table 2: General Synthetic Approaches to Acyclic N-Pyridinyl Imides

| Method | Description | Starting Materials | Product Type | Citation(s) |

|---|---|---|---|---|

| One-Pot Condensation | Direct reaction of an aminopyridine with excess acyl chloride. Often yields a mixture of products. | Aminopyridine, Acyl Chloride | Benzamide and Acyclic Imide | nih.govdcu.ie |

| Two-Step Synthesis | Initial synthesis of the benzamide followed by a second acylation step to form the imide. | Benzamide, Acyl Chloride | Acyclic Imide | dcu.ie |

Derivatization Strategies for Structural Modification and Diversification

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse libraries of related compounds. The bromine atom and the pyridine (B92270) ring are key handles for derivatization.

One primary strategy involves the functionalization of the C-Br bond on the benzoyl ring. This can be achieved through various transition metal-catalyzed cross-coupling reactions. For example, a Sonogashira coupling could be employed to introduce alkyne groups, providing a gateway to a wide range of further transformations. Similarly, Suzuki or Stille couplings can be used to form new carbon-carbon bonds, linking different aryl or alkyl groups to the benzoyl core. Nucleophilic aromatic substitution (NAS) presents another pathway, where the bromine atom is displaced by a nucleophile. This has been demonstrated on related bromo-benzamide structures, where reactions with nucleophiles like sodium methoxide (B1231860) or ammonia, often in the presence of a copper catalyst, yield the corresponding methoxy (B1213986) or amino derivatives.

Another avenue for diversification involves the modification of the pyridine ring or the amide linker itself. Tandem reactions starting from simpler precursors like 2-aminopyridines can lead to entirely new heterocyclic systems. For example, copper-mediated aerobic oxidative coupling of pyridines with enamides can afford 3-bromo-imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in medicinal chemistry. researchgate.net While not a direct derivatization of the final benzamide product, this highlights how the core components can be utilized to build more complex, fused ring systems. These resulting halo-substituted imidazo[1,2-a]pyridines are themselves versatile synthons for further modification. researchgate.net

Table 3: Derivatization Strategies

| Strategy | Description | Target Site | Potential Reagents | Resulting Structure | Citation(s) |

|---|---|---|---|---|---|

| Cross-Coupling | Formation of new C-C bonds by reacting the aryl bromide with organometallic reagents. | C-Br bond | Alkynes (Sonogashira), Boronic acids (Suzuki) | Aryl/alkynyl-substituted benzamides | oregonstate.edu |

| Nucleophilic Aromatic Substitution (NAS) | Displacement of the bromine atom by a nucleophile. | C-Br bond | Sodium methoxide, Ammonia | Methoxy/amino-substituted benzamides | |

| Heterocycle Formation | Tandem cyclization reactions from precursor molecules to form new ring systems. | Pyridine and amide precursors | Enamides, α-Bromoketones | Imidazo[1,2-a]pyridines | researchgate.netresearchgate.net |

Spectroscopic and Crystallographic Characterization of 3 Bromo N Pyridin 3 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Detailed analysis using ¹H NMR, ¹³C NMR, and advanced two-dimensional techniques would be required for an unambiguous structural assignment of 3-bromo-N-(pyridin-3-yl)benzamide. However, specific experimental NMR data for this compound is not widely available in the reviewed scientific literature. For a complete characterization, the following analyses would be necessary.

Proton NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the bromobenzoyl and pyridinyl rings. The aromatic region (typically δ 7.0-9.0 ppm) would contain a complex set of multiplets corresponding to the eight protons on the two rings. A broad singlet for the amide (N-H) proton would also be anticipated, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Expected ¹H NMR Data for this compound (Note: Experimental data is not available in the cited sources. This table represents expected regions for proton signals.)

| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridinyl-H | 8.0 - 9.0 | m | - |

| Bromobenzoyl-H | 7.2 - 8.2 | m | - |

| Amide N-H | 8.5 - 10.5 | br s | - |

Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The ¹³C NMR spectrum for this compound should display 12 distinct signals for the 12 carbon atoms, assuming no coincidental overlap. A peak corresponding to the carbonyl carbon (C=O) of the amide would be expected in the downfield region (δ 160-170 ppm). The remaining signals in the aromatic region (δ 110-155 ppm) would correspond to the carbons of the two aromatic rings, including the carbon atom bonded to the bromine.

Table 2: Expected ¹³C NMR Data for this compound (Note: Experimental data is not available in the cited sources. This table represents expected regions for carbon signals.)

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C=O (Amide) | 160 - 170 |

| Aromatic C-N, C-Br, C-C | 110 - 155 |

To definitively assign each proton and carbon signal and confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the bromobenzoyl and pyridinyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the bromobenzoyl and pyridinyl fragments across the amide bond.

Detailed experimental data from these advanced NMR techniques for this compound are not present in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound (C₁₂H₉BrN₂O). The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. While experimental data is limited, predicted HRMS values are available.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 276.99712 |

| [M+Na]⁺ | 298.97906 |

Data sourced from predicted values on PubChemLite. uni.lu

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, a unique "fingerprint" of daughter ions is produced. For this compound, expected fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 3-bromobenzoyl cation (m/z 183/185) and the aminopyridine fragment. Further fragmentation of these primary ions would provide additional structural confirmation. Detailed experimental studies on the specific fragmentation pathways for this compound have not been reported in the reviewed literature.

Vibrational and Electronic Spectroscopy

Spectroscopic methods are fundamental in identifying functional groups and understanding the electronic nature of a molecule.

The N-H stretching vibration is typically observed in the range of 3350–3310 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear in the 1650–1566 cm⁻¹ region. The C=N stretching vibration of the pyridine (B92270) ring is anticipated around 1690–1640 cm⁻¹. The amide C=O stretch (Amide I) is a strong band typically found in the region of 1680-1630 cm⁻¹. The C-N stretching vibration of an aromatic amine is generally found between 1250 cm⁻¹ and 1020 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region, typically below 700 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3350 - 3310 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| C=C (Aromatic) | Stretch | 1650 - 1566 |

| C=N (Pyridine) | Stretch | 1690 - 1640 |

| C-N | Stretch | 1250 - 1020 |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions are of the π → π* and n → π* types.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur in the UV region. The n → π* transitions involve the excitation of a non-bonding electron (e.g., from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

While specific experimental UV-Vis absorption maxima for this compound are not detailed in the provided search results, it is expected that the compound would exhibit characteristic absorption bands in the UV region, likely between 200 and 400 nm, corresponding to these electronic transitions within the benzamide (B126) and pyridine chromophores.

X-ray Diffraction Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Table 2: Illustrative Crystallographic Data based on a Related Structure (N-(4-pyridyl)benzamide)

| Parameter | Value (for N-(4-pyridyl)benzamide) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 9.876(2) |

| c (Å) | 10.543(2) |

| β (°) | 108.12(3) |

| V (ų) | 1001.1(4) |

In the solid state, the conformation of the molecule is defined by the dihedral angles between the constituent rings. For N-(4-pyridyl)benzamide, the dihedral angle between the benzoyl and pyridyl rings is 49.9(6)°. asianpubs.org This twist is a common feature in such molecules, arising from a balance between steric hindrance and the desire for π-conjugation. The amide group itself is typically planar.

The packing of molecules in the crystal lattice is governed by various intermolecular forces. In the case of N-(4-pyridyl)benzamide, π-π stacking interactions are observed between the benzene (B151609) rings, with a centroid-to-centroid distance of 2.257(3) Å, contributing to the stabilization of the crystal structure. asianpubs.org

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in directing the crystal packing and influencing the physical properties of the solid.

In N-(4-pyridyl)benzamide, intermolecular N-H···N hydrogen bonds link the molecules into chains along the b-axis. asianpubs.org The amide N-H group acts as a hydrogen bond donor, while the pyridyl nitrogen atom serves as the acceptor. This is a common and robust supramolecular synthon in N-pyridinyl amides.

The presence of a bromine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the nitrogen or oxygen atoms in a neighboring molecule. The strength and directionality of these interactions can significantly influence the crystal packing. While specific details for the target compound are unavailable, studies on other brominated organic molecules have demonstrated the importance of C-Br···O and C-Br···N halogen bonds in their crystal engineering.

Advanced Computational Studies on 3 Bromo N Pyridin 3 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure and a host of derived properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. eurjchem.com This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. For 3-bromo-N-(pyridin-3-yl)benzamide, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would first involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). eurjchem.com

Once the geometry is optimized, DFT can be used to calculate a wide range of properties that predict the molecule's chemical reactivity. These "global reactivity descriptors" are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and propensity to participate in chemical reactions. eurjchem.com For instance, DFT calculations on similar benzamide (B126) derivatives have been used to analyze their structural features and reactivity patterns. nih.gov

Table 1: Representative Global Reactivity Descriptors (Illustrative) Note: This table presents typical parameters calculated via DFT. The values are illustrative for a generic benzamide derivative and not specific to this compound, for which detailed published data is not available.

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1/η | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index | ω | χ2/2η | Measure of electrophilic character. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies greater stability. For this compound, the HOMO would likely be distributed over the more electron-rich regions, such as the benzamide and pyridine (B92270) rings, while the LUMO would be located on the electron-accepting parts of the molecule. The analysis of these orbitals helps predict the nature of its electronic transitions, such as π → π* transitions. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It illustrates the net electrostatic effect of the molecule's nuclei and electrons, providing a guide to its reactivity towards charged species. The MEP map is color-coded to identify different regions of electrostatic potential on the molecule's surface. uni-muenchen.deresearchgate.net

Red/Yellow Regions: Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. In this compound, these would be expected around the carbonyl oxygen and the pyridine nitrogen.

Blue Regions: Indicate positive potential, which is electron-poor. These sites are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide (N-H) proton.

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules or ions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the interactions between orbitals. scirp.org It examines the delocalization of electron density from filled "donor" orbitals (Lewis-type) to empty "acceptor" orbitals (non-Lewis type). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

For this compound, NBO analysis would reveal key intramolecular interactions, such as:

Hyperconjugation: Delocalization of electron density from π-orbitals of the aromatic rings to adjacent σ* anti-bonding orbitals, and vice-versa.

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications. acs.orgacs.org Computational methods can predict a molecule's NLO response by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). worldscientific.com

A high value for the first-order hyperpolarizability (β) is a primary indicator of NLO activity. worldscientific.com These properties are calculated using DFT, often in conjunction with a suitable functional and basis set. The presence of donor and acceptor groups connected by a π-system in this compound suggests it could possess NLO properties. Theoretical calculations would quantify this potential by comparing its computed β value to that of known NLO materials like urea. acs.org

Table 2: Representative NLO Properties (Illustrative) Note: This table shows typical NLO parameters. The values are illustrative for a generic organic molecule and not specific to this compound.

| Property | Symbol | Unit (esu) | Significance |

| Dipole Moment | μ | 10-18 | Measures charge separation. |

| Average Polarizability | ⟨α⟩ | 10-24 | Linear response to an electric field. |

| First Hyperpolarizability | βtotal | 10-30 | First non-linear response to an electric field. |

Structure Activity Relationship Sar Investigations of 3 Bromo N Pyridin 3 Yl Benzamide Analogs

Influence of Substituent Variations on Biological Activity

The biological activity of N-(pyridin-3-yl)benzamide analogs is highly sensitive to the nature and position of substituents on both the benzene (B151609) and pyridine (B92270) rings.

Positional Isomerism Effects on the Benzene Ring

The position of the substituent on the benzamide (B126) moiety plays a critical role in modulating biological activity. While direct SAR studies on positional isomers of 3-bromo-N-(pyridin-3-yl)benzamide are not extensively detailed in the provided results, general principles from related benzamide series can be inferred. For instance, in a series of benzamide derivatives, substitutions at the ortho position of the benzoyl moiety were found to be crucial, with a methyl group being the most active, followed by halogenated compounds. nih.gov In another study on N-(pyridin-3-yl)benzamide derivatives as anti-tubercular agents, ortho-substituted compounds, such as a methyl group, showed potent activity. rsc.org Conversely, meta-substituted nitro and bromo compounds were found to be inactive in the same study. rsc.org

The activity of halogenated benzamides can also be influenced by the position of the halogen. In a study of isoindolinedione-benzamide pyridinium (B92312) derivatives, halogen substitution at the meta position of the benzamide ring significantly enhanced activity against butyrylcholinesterase (BChE), with the 3-fluoro derivative being particularly potent. acs.org This suggests that the 3-position, as seen in this compound, can be a favorable position for halogen substitution.

The following table summarizes the influence of substituent position on the benzene ring in various benzamide series.

| Series | Substituent Position | Observed Effect on Activity | Reference |

| Benzamide SARS-CoV PLpro Inhibitors | ortho-methyl | Most active | nih.gov |

| Anti-tubercular N-(pyridin-3-yl)benzamides | ortho-methyl | Potent activity | rsc.org |

| Anti-tubercular N-(pyridin-3-yl)benzamides | meta-nitro, meta-bromo | Inactive | rsc.org |

| Isoindolinedione-benzamide Pyridiniums (BChE) | meta-halogen | Significantly enhanced activity | acs.org |

Substitution Patterns on the Pyridine Moiety

Modifications to the pyridine ring of N-(pyridin-3-yl)benzamide analogs have also been shown to significantly impact their biological profiles. The introduction of substituents on the pyridine ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

In studies of diimidazoline N-phenylbenzamides, the replacement of a phenyl ring with a pyridyl ring, creating pyridyl isosteres, was investigated. The electronegative nitrogen atom in the pyridine ring was predicted to decrease the pKa of adjacent groups. acs.org This alteration in electronic properties can lead to changes in binding affinity and activity. For instance, in a series of mGluR5 antagonists, substitutions on the pyridyl portion of the molecule were explored, with findings indicating that many structural variations were not well-tolerated, although some potent amides were discovered. nih.gov

Furthermore, in the context of neuronal nicotinic receptor modulators, the introduction of halogen atoms or an ethyl moiety to the pyridyl portion of benzamide analogs led to significant decreases in potency. nih.gov This suggests that the steric and electronic properties of substituents on the pyridine ring are critical for maintaining or improving biological activity.

Role of Halogen Atom (Bromine) in Modulating Activity

The nature of the halogen substituent on the benzamide ring is a key determinant of activity. In a series of SARS-CoV PLpro inhibitors, the effect of different halogens at the same position was compared. nih.gov It was observed that chloro-substitution provided the best combination of steric and electronic properties for inhibitory activity, while iodo-substitution reduced affinity. The unfavorable size of bromine was suggested to be compensated by its weaker electron-withdrawing properties compared to fluorine. nih.gov

In another study on benzamide derivatives, halogen substitution at the 4'-position of the benzamide ring generally resulted in high affinity for the sigma-1 receptor. bohrium.com Specifically, compounds with chloro and bromo substitutions at this position exhibited good sigma-1 receptor affinity and selectivity over the sigma-2 receptor. bohrium.com

The following table presents a comparison of the effects of different halogen substituents on the activity of benzamide analogs.

| Compound Series | Halogen Substituent | Effect on Activity | Reference |

| SARS-CoV PLpro Inhibitors | Chloro | Best combination of steric and electronic properties | nih.gov |

| SARS-CoV PLpro Inhibitors | Bromo | Unfavorable size compensated by weaker electron-withdrawing effect | nih.gov |

| SARS-CoV PLpro Inhibitors | Iodo | Reduced affinity | nih.gov |

| Sigma-1 Receptor Ligands | Chloro, Bromo (at 4'-position) | Good affinity and selectivity | bohrium.com |

Modifications of the Amide Linkage

The amide bond in this compound serves as a crucial linker and its modification through bioisosteric replacement or alteration of its conformational flexibility has been a key strategy in SAR studies.

Bioisosteric Replacements and Their Conformational Impact

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design. researchgate.net The amide group in benzamide derivatives has been replaced with various bioisosteres to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Common bioisosteric replacements for the amide bond include esters, thioamides, ureas, and various five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles. nih.govmdpi.com For example, in a study of benzamide analogs as potential anthelmintics, the amide group was replaced with several bioisosteres. The results showed that thioamide and selenoamide replacements retained significant activity, while N-alkylamides and sulfonamides were inactive. mdpi.com This highlights the importance of preserving certain geometric and electronic features of the amide group. mdpi.com

The replacement of the amide bond with a 1,2,4-oxadiazole (B8745197) ring has been successfully employed in the design of pesticidal benzamides. nih.gov This substitution is intended to maintain the necessary structural arrangement for biological activity while potentially improving other properties. The conformational impact of such replacements is significant, as they can alter the planarity and rotational freedom of the linker, which in turn affects how the molecule fits into its binding site.

Conformational Flexibility of the Amide Hinge and its Contribution to SAR

The amide bond in N-aryl benzamides is not a rigid linker; it possesses a degree of conformational flexibility that is crucial for biological activity. The orientation of the amide bond can dictate the relative positioning of the two aromatic rings, which is often a key factor for effective binding to a biological target.

In a study of benzamide inhibitors of SARS-CoV PLpro, it was demonstrated that inverting the amide bond to the corresponding anilide resulted in a loss of activity, underscoring the importance of the specific orientation of the amide linker. d-nb.info The planarity of the N-aryl benzamide system can also be a factor. The introduction of non-coplanar heterocyclic structures has been explored to increase flexibility and conformational diversity, potentially leading to better interactions with the target protein. bohrium.com

Computational studies, such as molecular docking and dynamics, are often employed to understand the conformational preferences of benzamide derivatives and how these relate to their activity. tandfonline.compeerj.com These studies can reveal the critical interactions, such as hydrogen bonds formed by the amide group, that stabilize the ligand-protein complex. For instance, in Bcr-Abl tyrosine kinase inhibitors, the carbonyl group of the benzamide moiety was found to form a hydrogen bond with the amide group of an aspartate residue in the binding pocket. semanticscholar.org

Stereochemical Aspects in Benzamide SAR Studies

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For benzamide derivatives, including analogs of this compound, stereochemical considerations are paramount for optimizing interactions with biological targets. The unambiguous understanding of a molecule's stereostructure is a fundamental prerequisite for any meaningful structure-activity relationship (SAR) investigation. d-nb.info

A key area of stereochemical exploration in benzamide SAR involves the introduction of chiral centers. A notable strategy is the creation of a stereogenic center at the α-carbon relative to the amide nitrogen, leading to the formation of enantioenriched α-arylbenzamides. researchgate.netuzh.chnih.govuzh.ch This is often achieved through asymmetric synthesis, for instance, using nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. researchgate.netuzh.chnih.govuzh.ch Such methods allow for the selective synthesis of specific stereoisomers, enabling researchers to evaluate the biological activity of each enantiomer independently. researchgate.netuzh.chnih.govuzh.ch

The significance of this approach lies in the fact that biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a drug molecule can exhibit vastly different pharmacological profiles. One enantiomer might bind with high affinity to the target, eliciting the desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable off-target effects. researchgate.netuzh.ch Access to enantiomerically pure α-arylbenzamides is crucial for developing selective and effective therapeutic agents, including potential anticancer agents and SARS-CoV PLpro inhibitors. researchgate.netuzh.chnih.gov

In the context of this compound analogs, introducing chirality could involve modifications to either the benzamide or the pyridine portion of the molecule. For example, adding a substituted alkyl group to the amide nitrogen or to the carbon backbone could create a stereocenter. The subsequent separation and biological testing of these stereoisomers would be essential to determine if one configuration provides a better fit within the target's binding site, thus enhancing potency and selectivity.

Development of SAR Models for Predictive Compound Design

The development of predictive models based on Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective compounds. ontosight.ai For benzamide analogs, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are widely employed to correlate the physicochemical properties of molecules with their biological activities. mdpi.com

3D-QSAR and Molecular Field Analysis

Three-dimensional QSAR (3D-QSAR) methods provide detailed insights into how the spatial arrangement of functional groups affects a molecule's interaction with its target. bohrium.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. bohrium.com

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The resulting data is used to generate a statistical model that can predict the activity of new, untested compounds.

CoMSIA expands on this by including additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more nuanced understanding of the SAR.

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, both CoMFA and CoMSIA models were successfully developed to establish the SAR for ROCK1 inhibitors. bohrium.com The models showed good predictive activity, and the generated contour maps highlighted regions where certain chemical modifications would be favorable or unfavorable for biological activity. bohrium.com Based on these predictive maps, new compounds can be designed with a higher probability of success. bohrium.com

Integrating QSAR with Other Computational Methods

To enhance the reliability of predictive models, QSAR is often integrated with other computational approaches like molecular docking. uncst.go.ug Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target. mdpi.com For instance, a consensus workflow integrating 4D-QSAR with molecular docking was used to model novel benzamide derivatives as Rho Kinase (ROCK) inhibitors. uncst.go.ug This multi-faceted approach helps in evaluating both the bioactivity and the binding modes of newly designed compounds, providing a more robust framework for lead optimization. uncst.go.ug

In the context of designing analogs of this compound, a typical workflow would involve:

Synthesizing and testing a library of analogs to generate initial SAR data. acs.org

Using this data to build predictive 3D-QSAR models (CoMFA/CoMSIA).

Employing the model's contour maps to design new virtual compounds with potentially improved activity. bohrium.com

Screening these virtual compounds using the QSAR model and molecular docking to prioritize the most promising candidates for synthesis and biological evaluation. uncst.go.ug

The following table illustrates typical SAR data that could be used to build such predictive models. The data shows how modifications to the benzamide core can significantly impact activity against a target, in this case, Mycobacterium tuberculosis.

Table 1: SAR of Benzamide Analogs as M. tuberculosis QcrB Inhibitors acs.org

This systematic and computationally driven approach accelerates the drug design cycle, allowing for the efficient exploration of chemical space to identify novel benzamide derivatives with optimized therapeutic profiles.

Potential Research Applications and Future Directions for 3 Bromo N Pyridin 3 Yl Benzamide

Utility as a Versatile Synthetic Intermediate and Chemical Building Block

The molecular architecture of 3-bromo-N-(pyridin-3-yl)benzamide makes it a valuable starting material in organic synthesis. The presence of a bromine atom on the benzoyl ring allows for a variety of chemical transformations. This halogen can be readily substituted with other functional groups through nucleophilic substitution reactions, enabling the introduction of amines, thiols, and other moieties. Furthermore, the bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal for constructing more complex molecular frameworks.

The pyridine (B92270) ring within the structure also offers a site for further chemical modification. The nitrogen atom in the pyridine ring can participate in various reactions, adding another layer of versatility to this building block. The amide linkage itself is a key functional group, and its presence, in combination with the bromo and pyridinyl groups, allows for the systematic design and synthesis of a diverse library of new chemical entities. The synthesis of related benzamide (B126) structures often involves the reaction of a benzoyl chloride with an aminopyridine. dcu.ie

Advancements in Drug Discovery and Development Initiatives

The benzamide scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comontosight.ai Consequently, this compound and its analogues are of significant interest in medicinal chemistry as potential lead compounds for drug development. ontosight.ai

Research has shown that derivatives of bromo-benzamides can act as potent inhibitors of various biological targets. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a promising target in non-small cell lung cancer treatment. nih.govtandfonline.com Similarly, substituted-N-(pyridin-3-yl)benzamide derivatives have been investigated as potential anti-tubercular agents. nih.gov One study highlighted a para-bromo substituted compound that exhibited significant activity against Mycobacterium tuberculosis. nih.gov The core structure of this compound serves as a crucial starting point for creating these more complex and biologically active molecules.

Exploration of Novel Biological Targets and Therapeutic Areas

The exploration of new biological targets is a cornerstone of modern drug discovery. The structural features of this compound make it a suitable tool for investigating novel therapeutic pathways. Benzamide derivatives have been explored for their potential to modulate the activity of enzymes and receptors involved in various cellular processes. ontosight.ai

For example, certain benzamide analogues have been found to bind with high affinity to human D4 and 5-HT2A receptors, suggesting their potential in the development of treatments for neurological and psychiatric disorders. walshmedicalmedia.com The ability to readily modify the this compound structure allows for the systematic exploration of structure-activity relationships, which is crucial for identifying and validating new biological targets. The diverse biological activities reported for benzamide derivatives, including antifungal and heparanase inhibitory activity, underscore the broad therapeutic potential that can be explored starting from this versatile scaffold. walshmedicalmedia.com

Design and Synthesis of Next-Generation Benzamide Derivatives

The chemical tractability of this compound provides a robust platform for the design and synthesis of next-generation benzamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties. By strategically modifying the core structure, researchers can fine-tune the compound's interaction with its biological target.

For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines demonstrates the chemodivergent synthesis possibilities that can lead to novel heterocyclic systems with distinct biological profiles. rsc.org The development of advanced synthetic methodologies, including continuous flow synthesis and the use of novel catalysts, can further accelerate the creation of diverse libraries of benzamide derivatives for high-throughput screening. The synthesis of compounds like 3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide showcases the potential to build upon the benzamide core to create more complex and potentially more effective therapeutic agents.

Role in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe should be potent, selective, and have a well-defined mechanism of action. The structural characteristics of this compound make it a suitable starting point for the development of such probes.

By incorporating reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold, researchers can create molecules that allow for the visualization and isolation of their protein targets. The ability to perform substitution reactions at the bromine position is particularly advantageous for this purpose. These chemical probes can be instrumental in identifying the binding partners of benzamide derivatives within a cell, elucidating their mechanisms of action, and providing valuable insights into the biological pathways they modulate.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and amide bond formation. Key signals include aromatic protons (δ 7.50–8.90 ppm) and the amide NH (δ ~10.3 ppm) .

- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Tip : High-resolution mass spectrometry (HRMS) or GC-MS (EI) provides exact mass confirmation (e.g., m/z 310 for M⁺) .

How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Advanced Research Question

- Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines structural parameters (bond lengths, angles) with R₁ < 0.05. Hydrogen bonding (N-H···O) and π-π stacking between pyridine and benzamide rings stabilize the lattice .

Methodological Note : Validate hydrogen positions using SHELXPRO and visualize with Mercury software.

What strategies elucidate the biological target interactions of this compound, particularly in anti-tubercular activity?

Advanced Research Question

- Enzyme Assays : Screen against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) using fluorescence-based assays. IC₅₀ values correlate with bromine’s electron-withdrawing effects enhancing target binding .

- Molecular Docking : Simulate interactions (e.g., AutoDock Vina) to identify hydrogen bonds between the amide group and InhA’s NAD⁺ binding site .

- SAR Studies : Compare with analogs (e.g., 3-chloro or 3-fluoro derivatives) to determine halogen-dependent activity trends .

Data Contradiction : If anti-TB activity varies across studies, verify assay conditions (e.g., bacterial strain, pH) and compound stability in DMSO .

How should researchers address contradictions in biological activity data across studies involving this compound derivatives?

Advanced Research Question

- Reproducibility Checks : Standardize protocols (e.g., MIC determination via microbroth dilution) and use common reference strains (e.g., M. tuberculosis H37Rv) .

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀, logP) to identify outliers. Use statistical tools (e.g., ANOVA) to assess significance of structural modifications (e.g., pyridine vs. quinoline substituents) .

- Cross-Validation : Validate in vitro findings with in vivo models (e.g., murine TB infection) to confirm therapeutic relevance .

Key Insight : Contradictions often arise from differences in cell permeability or metabolic stability. Measure logD (pH 7.4) and plasma protein binding to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.